1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
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Overview
Description
1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one is a complex organic compound with the molecular formula C25H24FNO. This compound is characterized by its unique structure, which includes a fluoro-substituted isoquinoline core and a diphenylethyl group.
Preparation Methods
The synthesis of 1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group is typically introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Diphenylethyl Group: The diphenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where diphenylethyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one: Lacks the fluoro group, which may result in different chemical and biological properties.
1-[1-(2,2-Diphenylethyl)-6-chloro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one: Contains a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
1-[1-(2,2-Diphenylethyl)-6-methyl-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one: Contains a methyl group instead of a fluoro group, which may influence its physical and chemical properties.
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the fluoro group, which can significantly impact its chemical reactivity and biological activity.
Properties
CAS No. |
796868-01-4 |
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Molecular Formula |
C25H24FNO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[1-(2,2-diphenylethyl)-6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C25H24FNO/c1-18(28)27-15-14-21-16-22(26)12-13-23(21)25(27)17-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16,24-25H,14-15,17H2,1H3 |
InChI Key |
UQSGYEARJITZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1CC(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)F |
Origin of Product |
United States |
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